molecular formula C19H20BrN3O3 B11542520 (3E)-N-(4-bromophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide

(3E)-N-(4-bromophenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide

Cat. No.: B11542520
M. Wt: 418.3 g/mol
InChI Key: QKPICCNJCJTPDM-HYARGMPZSA-N
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Description

(3E)-N-(4-BROMOPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is a synthetic organic compound characterized by its complex structure, which includes a bromophenyl group, a methylphenoxy group, and an acetamido-imino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(4-BROMOPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Bromophenyl Intermediate: The bromophenyl group can be introduced through a bromination reaction of a suitable phenyl precursor using bromine or a brominating agent under controlled conditions.

    Introduction of the Methylphenoxy Group: The methylphenoxy group can be attached via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group.

    Formation of the Acetamido-Imino Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(4-BROMOPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.

Scientific Research Applications

(3E)-N-(4-BROMOPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3E)-N-(4-BROMOPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-N-(4-BROMOPHENYL)-3-{[2-(2-METHYLPHENOXY)ACETAMIDO]IMINO}BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H20BrN3O3

Molecular Weight

418.3 g/mol

IUPAC Name

(3E)-N-(4-bromophenyl)-3-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]butanamide

InChI

InChI=1S/C19H20BrN3O3/c1-13-5-3-4-6-17(13)26-12-19(25)23-22-14(2)11-18(24)21-16-9-7-15(20)8-10-16/h3-10H,11-12H2,1-2H3,(H,21,24)(H,23,25)/b22-14+

InChI Key

QKPICCNJCJTPDM-HYARGMPZSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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